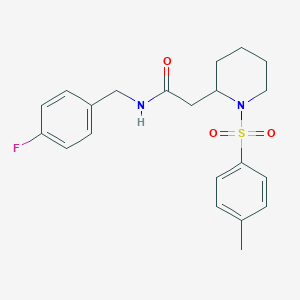

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3S/c1-16-5-11-20(12-6-16)28(26,27)24-13-3-2-4-19(24)14-21(25)23-15-17-7-9-18(22)10-8-17/h5-12,19H,2-4,13-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQCJVOLBCYQAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-2-(1-tosylpiperidin-2-yl)acetamide is a synthetic compound that has attracted interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a fluorobenzyl group and a tosylpiperidine moiety, which are crucial for its interaction with biological targets. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula: CHFNOS

- Molecular Weight: Approximately 345.41 g/mol

- IUPAC Name: this compound

The compound features functional groups such as an amide, a tosyl group, and a fluorobenzene ring, which contribute to its stability and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. The fluorobenzyl group enhances lipophilicity, allowing better penetration through lipid membranes, while the tosylpiperidine moiety may facilitate hydrogen bonding and ionic interactions with target biomolecules. Research suggests that compounds with similar structures can modulate neurotransmitter systems, particularly in the central nervous system .

Biological Activity

The compound has been studied for several potential pharmacological effects:

- Receptor Binding: Preliminary studies indicate that this compound may act as a ligand for sigma receptors, which are implicated in various neurological conditions .

- Analgesic Effects: Due to its structural similarities with known analgesics, it is hypothesized that this compound may exhibit pain-relieving properties through modulation of pain pathways.

- Anti-inflammatory Properties: The compound's interactions with inflammatory pathways are under investigation, suggesting potential applications in treating inflammatory diseases .

Research Findings

Several studies have documented the synthesis and biological evaluation of this compound:

Case Study 1: Sigma Receptor Ligands

Research by Matsuno et al. demonstrated that ligands targeting sigma receptors could be beneficial in neurology and oncology. The study indicated that compounds like this compound might be useful in developing diagnostic tools or therapeutic agents for neurological disorders.

Case Study 2: Pain Management

In a comparative analysis of various piperidine derivatives, this compound showed promising results in preclinical models for pain relief, suggesting its potential as an analgesic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.